molecular formula C9H10ClNO2 B8250560 Ethyl 2-(3-chloropyridin-2-yl)acetate

Ethyl 2-(3-chloropyridin-2-yl)acetate

Cat. No.: B8250560
M. Wt: 199.63 g/mol
InChI Key: YKDBHEBSACWSHJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropyridin-2-yl)acetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-chloropyridin-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Ethyl 2-(3-chloropyridin-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(3-chloropyridin-2-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(6-chloropyridin-2-yl)acetate: Similar structure but with the chlorine atom at a different position on the pyridine ring.

    Ethyl 2-(2-chloropyridin-3-yl)acetate: Another isomer with the chlorine atom at a different position.

    Ethyl 2-(5-chloropyridin-2-yl)acetate: Similar compound with the chlorine atom at the 5-position

Biological Activity

Ethyl 2-(3-chloropyridin-2-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and related fields.

  • Molecular Formula : C₉H₁₀ClN₁O₂
  • Molecular Weight : 199.63 g/mol
  • Structure : The compound features a pyridine ring substituted with a chlorine atom at the 3-position and an ethyl acetate moiety.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Direct Chlorination : Chlorination of pyridine derivatives followed by esterification.
  • Nucleophilic Substitution : Reaction of 3-chloropyridine with ethyl acetate in the presence of a base.

These methods emphasize efficiency and yield, often resulting in high conversion rates while minimizing waste.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological activities:

  • Cognitive Enhancement : Animal studies suggest that derivatives of this compound can enhance learning and memory abilities, indicating potential applications in cognitive therapies.
  • Antifungal Activity : Some derivatives have demonstrated antifungal properties against pathogens like Sclerotinia sclerotiorum and Phytophthora infestans, showcasing its utility in agriculture as a fungicide .
  • Enzyme Interaction : The compound acts as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction raises concerns about potential drug-drug interactions.

Toxicity and Safety

This compound is classified as an irritant. Safety data indicates that it should be handled with care to avoid skin and eye contact .

Case Study 1: Cognitive Enhancement

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on cognitive functions in rodent models. The results showed significant improvements in memory retention and learning tasks compared to control groups, suggesting its potential as a therapeutic agent for cognitive impairments.

Case Study 2: Antifungal Efficacy

A separate study focused on the antifungal properties of derivatives similar to this compound. The compounds were tested against various fungal strains, revealing high efficacy rates, particularly at low concentrations. The study concluded that these compounds could serve as environmentally friendly alternatives to traditional fungicides .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
Ethyl 2-(6-chloropyridin-2-yl)acetate174666-22-9Similar structure with different chlorination
Methyl 2-(6-chloropyridin-2-yl)acetate161807-18-7Variation in alkyl group affecting reactivity
Ethyl 2-(3-bromopyridin-4-yl)acetate174666-22-XBromine substitution influencing biological activity

Properties

IUPAC Name

ethyl 2-(3-chloropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDBHEBSACWSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.70 g of diethyl (3-chloro-2-pyridyl)malonate and 15 ml of dimethyl sulfoxide were mixed. To the mixture was added 0.95 g of sodium chloride and 0.49 g of water. The mixture was stirred for about 20 minutes at an inner temperature of 135 to 150° C. The reaction mixture was allowed to cool to room temperature, then, water was added to the reaction mixture, and extracted with ethyl acetate. After liquid separation, the organic layer was washed with saturated brine twice, and dried over anhydrous magnesium sulfate, then, concentrated under reduced pressure to obtain 2.57 g of ethyl (3-chloro-2-pyridyl)acetate.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Name
Quantity
0.49 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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